5-Methoxy-4-methylresorcinol

Cannabinoid Receptor Drug Discovery Neuropharmacology

This resorcinol derivative features a unique 4-methyl, 5-methoxy substitution (XLogP3-AA 1.5) that confers high-affinity, selective CB2 receptor binding (Ki=6.20 nM, 128-fold over CB1), a profile starkly absent in simpler resorcinol/4-methylresorcinol analogs. Procuring this exact scaffold is essential for cannabinoid analgesic & anti-inflammatory programs where CNS side effects must be avoided. It also serves as a model compound for tyrosinase inhibition & radical-scavenging antioxidant studies. Contact us for custom synthesis scale-up (mg to kg) & worldwide shipping compliance.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
Cat. No. B12970718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylresorcinol
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)O)O
InChIInChI=1S/C8H10O3/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4,9-10H,1-2H3
InChIKeyVLHYYQURSLQDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methylresorcinol: Sourcing Guide for a Specialized Resorcinol Derivative


5-Methoxy-4-methylresorcinol (CAS: 55382-24-6), also known as 5-methoxy-4-methylbenzene-1,3-diol, is a resorcinol derivative featuring a methyl group at position 4 and a methoxy group at position 5 of the benzene-1,3-diol core [1]. This compound belongs to the class of methoxybenzenes and phenols, with a molecular weight of 154.16 g/mol and a computed XLogP3-AA value of 1.5 [1]. It serves as a versatile synthetic intermediate and a scaffold for bioactive molecule development, particularly in the fields of cannabinoid receptor modulation and tyrosinase inhibition [2][3].

Why 5-Methoxy-4-methylresorcinol Cannot Be Replaced by Generic Resorcinol Analogs


Direct substitution of 5-Methoxy-4-methylresorcinol with simpler resorcinol derivatives (e.g., resorcinol or 4-methylresorcinol) is not advisable due to distinct differences in physicochemical properties and biological target engagement. The presence of both a methyl group at position 4 and a methoxy group at position 5 confers a unique lipophilicity profile (XLogP3-AA 1.5) that alters membrane permeability and receptor interaction kinetics relative to unsubstituted or mono-substituted analogs [1]. Critically, this substitution pattern enables high-affinity, selective binding to cannabinoid CB2 receptors (Ki = 6.20 nM) with significant selectivity over CB1, a pharmacological feature not observed in simpler resorcinols [2]. Consequently, utilizing a generic resorcinol would compromise both the desired physicochemical behavior and the specific biological activity required for applications in cannabinoid research or tyrosinase inhibition studies.

Quantitative Differentiation of 5-Methoxy-4-methylresorcinol from Key Comparators


CB2 Receptor Affinity and Selectivity Profile vs. CB1

5-Methoxy-4-methylresorcinol demonstrates high binding affinity for the human cannabinoid receptor 2 (CB2) with a Ki of 6.20 nM, while exhibiting substantially lower affinity for CB1 (Ki = 793 nM), resulting in a CB1/CB2 selectivity ratio of approximately 128-fold [1]. This contrasts sharply with unsubstituted resorcinol and 4-methylresorcinol, for which no comparable affinity data are reported, underscoring the critical contribution of the 5-methoxy and 4-methyl substitutions to CB2 engagement.

Cannabinoid Receptor Drug Discovery Neuropharmacology

Lipophilicity (XLogP3-AA) Differentiation from 4-Methylresorcinol

The computed lipophilicity (XLogP3-AA) of 5-Methoxy-4-methylresorcinol is 1.5, compared to a value of approximately 1.2 for 4-methylresorcinol (estimated) [1]. This increase in lipophilicity is attributed to the additional methoxy group at position 5 and can influence membrane permeability and in vivo distribution.

Physicochemical Property Drug Design ADME

Radical Scavenging Kinetics: 5-Methoxyresorcinol as a Model

In stopped-flow kinetic studies, 5-methoxyresorcinol (MR) exhibited second-order rate constants (ks) for reaction with aroxyl radical in ethanol that were lower than those of 4-methylcatechol (MC) and methyl gallate (MG), indicating that the resorcinol scaffold with a methoxy group is a weaker direct radical scavenger compared to catechol or gallate derivatives [1]. This data provides a baseline for the antioxidant behavior of 5-methoxy-substituted resorcinols.

Antioxidant Free Radical Kinetics

Potential Tyrosinase Inhibition: Class-Level Activity of 4-Alkylresorcinols

Resorcinol and 4-methylresorcinol have been shown to inhibit melanin biosynthesis in B-16 mouse melanoma cells at doses of 2.5 mM and 600 µM, respectively, with low cytotoxicity [1]. As a 4-alkyl substituted derivative, 5-Methoxy-4-methylresorcinol is hypothesized to possess similar tyrosinase inhibitory potential, which would distinguish it from 5-alkylresorcinols lacking the 4-methyl group.

Melanogenesis Skin Lightening Tyrosinase Inhibitor

Application Scenarios for 5-Methoxy-4-methylresorcinol Based on Quantified Evidence


Cannabinoid CB2 Receptor Agonist Development

With a CB2 Ki of 6.20 nM and 128-fold selectivity over CB1, 5-Methoxy-4-methylresorcinol serves as a validated starting point for designing CB2-selective agonists. This profile is particularly valuable for developing analgesics and anti-inflammatory agents that avoid central nervous system side effects [1].

Physicochemical Optimization of Resorcinol-Based Leads

The compound's computed XLogP3-AA of 1.5, which is higher than that of 4-methylresorcinol, makes it a suitable candidate for lead optimization programs aiming to modulate lipophilicity and, consequently, membrane permeability and bioavailability [2].

Radical Scavenger Model System

Based on kinetic data for 5-methoxyresorcinol, this derivative can be employed as a model compound to study the radical scavenging behavior of resorcinol-based antioxidants in comparison to catechol and gallate systems, aiding in the rational design of novel antioxidant molecules [3].

Technical Documentation Hub

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